![molecular formula C17H18FN3O3S3 B4540380 methyl 2-{[(2-{[(4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4540380.png)
methyl 2-{[(2-{[(4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate
Description
This compound belongs to a class of chemicals that are synthesized through complex organic reactions, often involving steps like acylation, hydrazination, and esterification. These processes are fundamental in the development of various organic compounds with potential applications in materials science, pharmacology, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of compounds similar to the one often involves multiple steps, including the formation of acyl hydrazides through hydrazination of esters. An example is the synthesis of methyl 2-((3,5-di-tert-butyl-4-hydroxybenzyl)thio) nicotinate from 2-mercaptonicotinic acid and subsequent reactions. Unexpected reactions, such as C–S bond cleavage, can occur, highlighting the complexity of these syntheses (Nordin et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds often features thiophene rings substituted with various functional groups. Crystal structure analysis reveals stabilization by intra- and intermolecular hydrogen bonds, indicating how molecular arrangement can influence the compound's properties (Vasu et al., 2004).
Chemical Reactions and Properties
Reactivity with other chemical entities, such as orthoesters, amines, and hydrazines, can lead to the formation of novel compounds, including pyrimidinones and thienotriazepin-ones. These reactions are crucial for the functionalization of the thiophene moiety and have implications for the compound's utility in further synthetic applications (Hajjem et al., 2010).
properties
IUPAC Name |
methyl 2-[[[2-[(4-fluorophenyl)methylsulfanyl]acetyl]amino]carbamothioylamino]-5-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3S3/c1-10-7-13(16(23)24-2)15(27-10)19-17(25)21-20-14(22)9-26-8-11-3-5-12(18)6-4-11/h3-7H,8-9H2,1-2H3,(H,20,22)(H2,19,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFVMCLZQPPREB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=S)NNC(=O)CSCC2=CC=C(C=C2)F)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(2-{[(4-fluorobenzyl)sulfanyl]acetyl}hydrazinyl)carbonothioyl]amino}-5-methylthiophene-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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